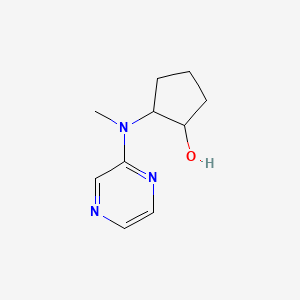![molecular formula C23H21ClN4O2 B2496514 2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-mesitylacetamide CAS No. 941939-11-3](/img/structure/B2496514.png)
2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-mesitylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related pyrazole derivatives often involves multi-step reactions starting from simple precursors. For instance, S-alkylation of diphenylmethyl derivatives with chloro-substituted acetamides affords complex compounds through intermediate stages, showcasing the intricacy of synthesizing such molecules (Nayak et al., 2013). The specific pathways and conditions for synthesizing "2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-mesitylacetamide" may involve similar complex reactions emphasizing the role of precise conditions and reagents.
Molecular Structure Analysis
The crystal and molecular structure of related compounds reveals intricate details about their geometry and intermolecular interactions. For example, crystal structures of C,N-disubstituted acetamides demonstrate the importance of hydrogen bonds and halogen interactions in forming complex sheets and frameworks, highlighting the structural diversity and stability mechanisms of these compounds (Narayana et al., 2016).
Chemical Reactions and Properties
Pyrazole derivatives undergo various chemical reactions, including cyclocondensation and alkylation, leading to a broad spectrum of structural motifs and functionalities. These reactions are pivotal for the synthesis of compounds with specific chemical properties and biological activities (Prabhudeva et al., 2017).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding the compound's behavior under different conditions. These properties are often determined by the compound's molecular geometry and intermolecular forces, as evidenced by detailed structural analyses (Kumarasinghe et al., 2009).
Chemical Properties Analysis
The chemical properties, including reactivity towards different reagents, stability under various conditions, and potential for chemical modifications, define the versatility and applicability of these compounds in various fields. Detailed spectroscopic and analytical studies provide insights into these properties, guiding further modifications and applications (Salian et al., 2017).
Wissenschaftliche Forschungsanwendungen
Anticancer Potential
Pyrazole derivatives, including compounds similar in structure to 2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-mesitylacetamide, have been extensively studied for their potential anticancer properties. Research has shown that certain pyrazole compounds can inhibit the growth of cancer cells, making them promising candidates for anticancer therapy. For instance, synthesized pyrazole compounds have been evaluated against a panel of 60 cancer cell lines, revealing significant anticancer activity in some compounds. These findings suggest that pyrazole derivatives could play a crucial role in the development of new anticancer agents, offering a new avenue for cancer treatment research (Katariya et al., 2021).
Antimicrobial and Antibacterial Effects
The antimicrobial and antibacterial effects of pyrazole derivatives are another area of scientific interest. Research has demonstrated that certain pyrazole compounds possess potent antimicrobial and antibacterial activities. These compounds have been tested against various pathogenic strains, showing effectiveness in inhibiting microbial growth. This suggests that pyrazole derivatives, such as 2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-mesitylacetamide, could be utilized in developing new antimicrobial and antibacterial agents, contributing to the fight against resistant microbial strains (Hafez et al., 2016).
Nonlinear Optical Properties
Pyrazole compounds have also been investigated for their nonlinear optical properties, which are essential for applications in photonic devices such as optical switches and modulators. Studies involving organic crystals related to pyrazole structures have shown promising results in terms of their linear and nonlinear optical behavior, underscoring the potential of pyrazole derivatives in optical and photonic technologies (Castro et al., 2017).
Anti-Tubercular Activity
The search for effective anti-tubercular agents remains a critical area of research, especially with the rising incidence of drug-resistant tuberculosis. Pyrazole derivatives have shown potential in this field, with some compounds exhibiting moderate activity against Mycobacterium tuberculosis strains. This highlights the possibility of using pyrazole-based compounds as a foundation for developing new anti-tubercular drugs, providing an alternative approach to combat tuberculosis (Al-Tamimi et al., 2018).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(2,4,6-trimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN4O2/c1-14-10-15(2)22(16(3)11-14)25-21(29)13-27-8-9-28-20(23(27)30)12-19(26-28)17-4-6-18(24)7-5-17/h4-12H,13H2,1-3H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRQOIODHMUWHNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CN2C=CN3C(=CC(=N3)C4=CC=C(C=C4)Cl)C2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-mesitylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1Z)-N'-hydroxy-3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propanimidamide](/img/structure/B2496433.png)
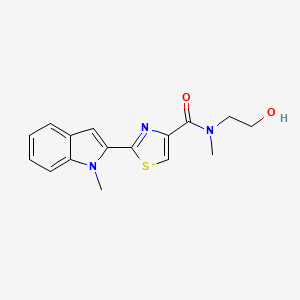
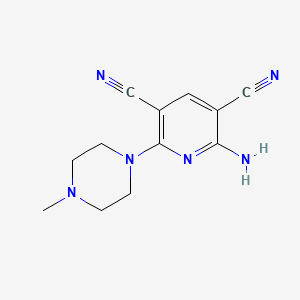
![N-(4-fluorophenyl)-2-[(3-isopropyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2496436.png)
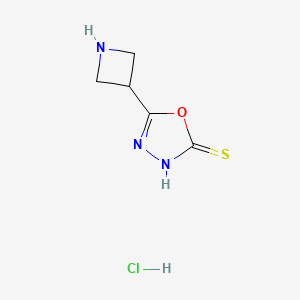
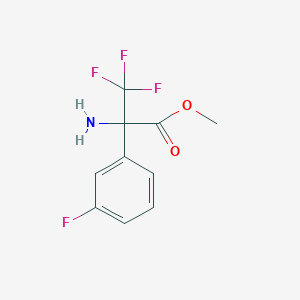
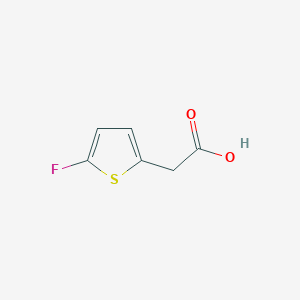
![4-morpholino-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide](/img/structure/B2496444.png)

![8-(4-Ethoxyphenyl)-1-methyl-5-[(3-methylphenyl)methyl]purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2496447.png)
![2-chloro-3-({[(2-methoxybenzoyl)oxy]imino}methyl)-1-methyl-1H-indole](/img/structure/B2496448.png)
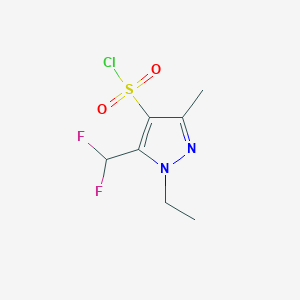
![(4-(2-Benzoylbenzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2496451.png)
